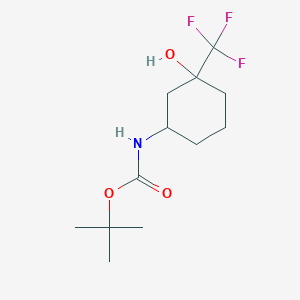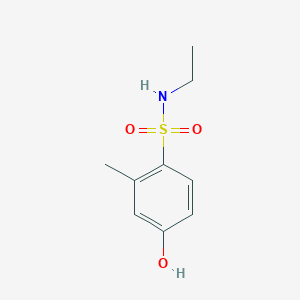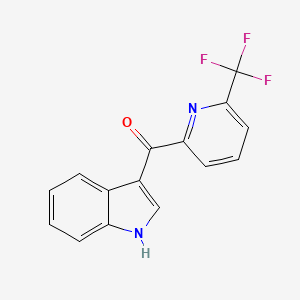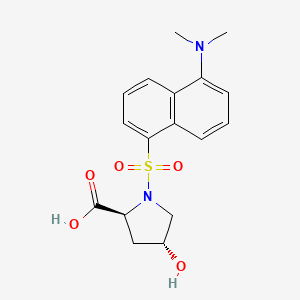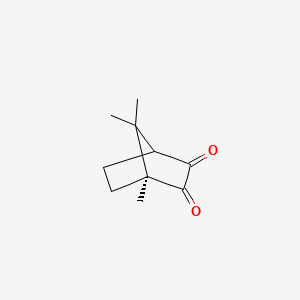
(1S)-(+)-Bornanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-(+)-Camphorquinone is a chiral organic compound widely recognized for its role as a photoinitiator in polymer chemistry. It is a yellow crystalline solid with a distinct camphor-like odor. The compound is derived from camphor and is known for its ability to initiate polymerization reactions when exposed to light, making it invaluable in dental materials and other polymer-based applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (1S)-(+)-Camphorquinone can be synthesized through the oxidation of camphor. One common method involves the use of selenium dioxide (SeO₂) as an oxidizing agent. The reaction typically proceeds under mild conditions, with camphor being dissolved in a suitable solvent such as acetic acid, and then treated with selenium dioxide. The reaction mixture is heated to facilitate the oxidation process, resulting in the formation of (1S)-(+)-Camphorquinone.
Industrial Production Methods: In industrial settings, the production of (1S)-(+)-Camphorquinone often involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Industrial methods may also employ alternative oxidizing agents and catalysts to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions: (1S)-(+)-Camphorquinone undergoes various chemical reactions, including:
Oxidation: Further oxidation of (1S)-(+)-Camphorquinone can lead to the formation of camphoric acid.
Reduction: Reduction reactions can convert (1S)-(+)-Camphorquinone back to camphor or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Selenium dioxide (SeO₂), acetic acid, heat.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Camphoric acid.
Reduction: Camphor, reduced camphor derivatives.
Substitution: Substituted camphorquinone derivatives.
Applications De Recherche Scientifique
(1S)-(+)-Camphorquinone has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in the polymerization of dental resins and other polymer-based materials. Its ability to initiate polymerization under light exposure makes it essential in the development of light-curable materials.
Biology: Research has explored its potential in biological systems, particularly in the study of photochemical reactions and their effects on biological molecules.
Medicine: In dental medicine, (1S)-(+)-Camphorquinone is a key component in light-curable dental composites, adhesives, and sealants. Its use ensures rapid curing and strong bonding of dental materials.
Industry: Beyond dental applications, it is used in the production of various polymer products, coatings, and adhesives that require controlled polymerization.
Mécanisme D'action
The primary mechanism of action of (1S)-(+)-Camphorquinone involves its role as a photoinitiator. When exposed to light, particularly in the ultraviolet or visible spectrum, (1S)-(+)-Camphorquinone absorbs photons and undergoes a photochemical reaction. This reaction generates free radicals, which then initiate the polymerization of monomers into polymers. The efficiency of this process is influenced by the wavelength and intensity of the light source, as well as the presence of co-initiators and other additives.
Comparaison Avec Des Composés Similaires
Benzoin methyl ether: Another photoinitiator used in polymer chemistry.
2,2-Dimethoxy-2-phenylacetophenone: A widely used photoinitiator with similar applications.
Camphor: The parent compound from which (1S)-(+)-Camphorquinone is derived.
Comparison:
Uniqueness: (1S)-(+)-Camphorquinone is unique due to its chiral nature and specific photoinitiating properties. Unlike some other photoinitiators, it offers a balance of efficiency and stability, making it particularly suitable for dental applications.
Advantages: Compared to benzoin methyl ether and 2,2-dimethoxy-2-phenylacetophenone, (1S)-(+)-Camphorquinone provides better control over the polymerization process, ensuring high-quality and durable polymer products.
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(1S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6?,10-/m1/s1 |
Clé InChI |
VNQXSTWCDUXYEZ-PHUNFMHTSA-N |
SMILES isomérique |
C[C@]12CCC(C1(C)C)C(=O)C2=O |
SMILES canonique |
CC1(C2CCC1(C(=O)C2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


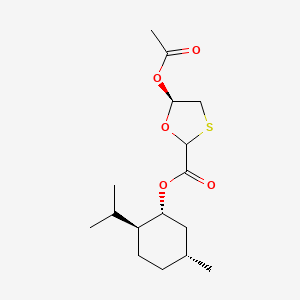
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-azetidine](/img/structure/B13727713.png)
![N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13727714.png)
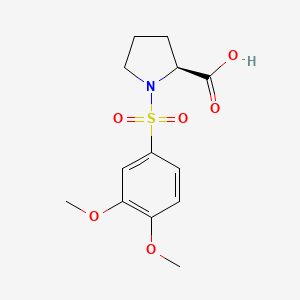
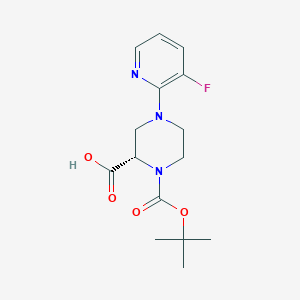
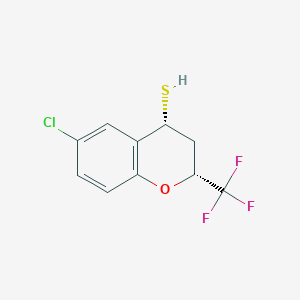
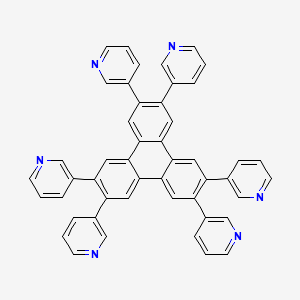

![5-bromo-2,3-dihydro-1H-inden-2-aminium {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate](/img/structure/B13727769.png)
![tert-butyl 4-{4-[(E)-2-(1H-indazol-3-yl)ethenyl]benzoyl}piperazine-1-carboxylate](/img/structure/B13727770.png)
